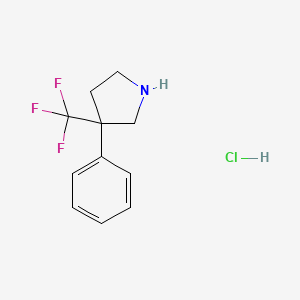

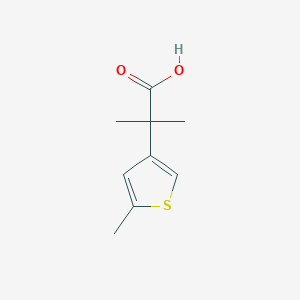

3-Phenyl-3-(trifluoromethyl)pyrrolidine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "3-Phenyl-3-(trifluoromethyl)pyrrolidine;hydrochloride" is not directly mentioned in the provided papers, but it is related to the broader class of trifluoromethyl-containing pyrrolidine derivatives. These compounds are of interest due to their potential pharmacological properties and their use in various chemical syntheses. The trifluoromethyl group is known to impart unique physical and chemical properties to molecules, such as increased lipophilicity and metabolic stability .

Synthesis Analysis

The synthesis of trifluoromethyl-containing heterocycles, such as pyrrolidines, can be complex. One approach to synthesizing poly-substituted pyridines, which are structurally related to pyrrolidines, involves a tandem C-F bond cleavage protocol, which is a noble metal-free method yielding high product yields . Another method includes the reaction of amines with trifluoromethyl-β-diketones, which can selectively produce regioisomeric pyridines, indicating the influence of the trifluoromethyl group on the reaction pathway . Additionally, the synthesis of a fluorinated derivative of a sigma-1 receptor modulator involves the transformation of a protected pyrrolidin-2-one by ozonation, followed by catalytic hydrogenation10.

Molecular Structure Analysis

The molecular structure of trifluoromethyl-containing pyrrolidines can be characterized using various spectroscopic techniques. For instance, the synthesis and structural determination of pyrrolidine-2,3-dione derivatives have been confirmed using NMR and mass spectrometry . Similarly, the structure of (3-(pyrrolidine-1-yl)-5-(trifluoromethyl)phenyl)boronic acid was characterized by IR, NMR, MS, and X-ray diffraction, with DFT analysis confirming the experimental findings .

Chemical Reactions Analysis

The chemical reactivity of trifluoromethyl-containing compounds is influenced by the electron-withdrawing nature of the trifluoromethyl group. For example, the reaction of amines with trifluoromethyl-β-diketones leads to different regioisomers depending on the reaction conditions, such as the presence of Bronsted or Lewis acids . The synthesis of fulleropyrrolidines containing the CF3 group involves a 1,3-dipolar cycloaddition reaction, demonstrating the group's compatibility with cycloaddition chemistry .

Physical and Chemical Properties Analysis

Trifluoromethyl groups significantly impact the physical and chemical properties of the compounds they are part of. Fulleropyrrolidines containing the CF3 group exhibit good fluorescence and electrochemical properties, with negative shifts in half-wave potentials compared to C60, indicating potential applications in photovoltaic materials . The presence of a trifluoromethyl group in polyimides derived from a pyridine-containing diamine results in materials with good thermal stability, optical transparency, and mechanical properties .

Scientific Research Applications

Synthesis of Furo[3,2-c]pyridine Derivatives :

- Bradiaková et al. (2009) reported the synthesis of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine derivatives. These derivatives were synthesized through a three-step process involving the reaction of phosphorus sulfide and methyl iodide with 2-[3-(trifluoromethyl)phenyl]-4,5-dihydrofuro[3,2-c]pyridin-4-one (Bradiaková, Ďurčeková, Prónayová, Gatial, & Krutošíková, 2009).

Fluorinated Derivative of Sigma-1 Receptor Modulator E1R :

- Kuznecovs et al. (2020) synthesized a fluorinated derivative of Sigma-1 receptor modulator E1R, specifically 2-[5-oxo-3-phenyl-2-(trifluoromethyl)pyrrolidin-1-yl]acetamide. This process involved ozonation and catalytic hydrogenation, indicating potential applications in the field of medicinal chemistry (Kuznecovs, Baskevics, Orlova, Belyakov, Domraceva, Vorona, & Veinberg, 2020).

Prodrug Development for Anti-inflammatory Agents :

- Patterson et al. (1992) synthesized 3-carboxy-5-methyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide as a prodrug for an antiarthritic agent. This compound was synthesized through cycloaddition and hydrolysis processes, demonstrating its absorption and metabolism in rats to yield an active antiinflammatory agent (Patterson, Cheung, & Ernest, 1992).

Synthesis and Properties of Fulleropyrrolidines :

- Li et al. (2012) explored the synthesis of novel [60]fullerene pyrrolidines containing trifluoromethyl groups. These compounds showed good fluorescence and electrochemical properties, indicating potential in photovoltaic conversion materials (Li, Yu, Fang, & Wei, 2012).

Regio- and Enantioselective Organocatalytic Conjugate Addition :

- Chowdhury and Ghosh (2009) reported the use of (S)-N-(2-pyrrolidinylmethyl)pyrrolidine/trifluoroacetic acid for the direct addition of alkyl methyl ketones to beta-dimethyl(phenyl)silylmethylene malonate, achieving high yield and excellent regio- and enantioselectivity (Chowdhury & Ghosh, 2009).

Safety and Hazards

properties

IUPAC Name |

3-phenyl-3-(trifluoromethyl)pyrrolidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3N.ClH/c12-11(13,14)10(6-7-15-8-10)9-4-2-1-3-5-9;/h1-5,15H,6-8H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEWXKOHROJHOFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1(C2=CC=CC=C2)C(F)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClF3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2416236-65-0 |

Source

|

| Record name | 3-phenyl-3-(trifluoromethyl)pyrrolidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-acetyl-2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2499672.png)

![N-(benzo[d]thiazol-2-yl)-1-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)piperidine-4-carboxamide](/img/structure/B2499674.png)

![4-{[(4-Methoxybenzoyl)oxy]imino}-1-(4-nitrophenyl)piperidine](/img/structure/B2499681.png)

![2-(2-Oxaspiro[4.4]nonan-3-yl)acetic acid](/img/structure/B2499683.png)

![2-Chloro-N-[[2-(furan-2-yl)-1,3-thiazol-4-yl]methyl]propanamide](/img/structure/B2499685.png)

![6-chloro-3-[(2E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B2499686.png)

![(E)-3-(furan-2-yl)-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)acrylamide](/img/structure/B2499693.png)